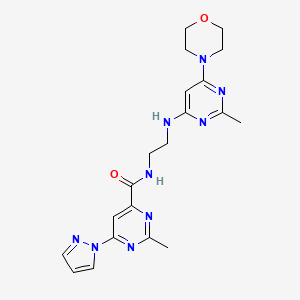

2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

Description

2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a bifunctional structure with two substituted pyrimidine rings connected via an aminoethyl linker. The compound includes key substituents such as morpholine, pyrazole, and carboxamide groups, which are known to influence pharmacokinetic and pharmacodynamic properties. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or enzyme modulators due to their ability to mimic purine bases in biological systems .

Properties

IUPAC Name |

2-methyl-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-6-pyrazol-1-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N9O2/c1-14-24-16(12-19(27-14)29-7-3-4-23-29)20(30)22-6-5-21-17-13-18(26-15(2)25-17)28-8-10-31-11-9-28/h3-4,7,12-13H,5-6,8-11H2,1-2H3,(H,22,30)(H,21,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGJEKABPFAHER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NCCNC3=CC(=NC(=N3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the morpholine and pyrazole rings through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrimidine and pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.

Medicine

The compound’s potential medicinal properties could be explored in the context of developing new therapeutic agents. Its structure suggests it may have activity against certain biological targets, making it a subject of interest in pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide” would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid functions.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- The morpholine group in the target compound enhances solubility, a critical factor for oral bioavailability, whereas the chloro group in the analog may serve as a leaving group for covalent interactions or improve electrophilicity .

- The pyrazole moiety in the target compound could facilitate hydrogen bonding with kinase active sites, while the indazole in the analog may promote aromatic stacking with DNA or proteins.

Synthetic Accessibility: Recent research highlights the importance of modular synthetic strategies for pyrimidine derivatives, as seen in the synthesis of plant-derived biomolecules . The aminoethyl linker in the target compound may require multi-step conjugation, whereas the analog’s direct indazole attachment simplifies synthesis .

Biological Activity

2-Methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological activity. The key structural components include:

- Pyrimidine ring : Central to the compound's structure, influencing its interaction with biological targets.

- Morpholinopyrimidine moiety : Enhances solubility and bioavailability.

- Pyrazole ring : Associated with anti-inflammatory and cytotoxic activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O |

| Molecular Weight | 335.41 g/mol |

| CAS Number | [Not Available] |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors, which play crucial roles in various cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced production of pro-inflammatory mediators such as prostaglandins and nitric oxide.

- Target Interaction : It binds to active sites on these enzymes, modulating their activity and affecting downstream signaling pathways .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the structure of 2-methyl-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide can significantly impact its biological efficacy:

- Substituent Variations : Alterations in the substituents on the pyrimidine ring have been correlated with changes in inhibitory potency against target enzymes. For example, specific hydrophobic interactions were identified as critical for binding affinity .

Table 2: SAR Findings

| Compound Variant | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| Base Compound | 0.72 | NAPE-PLD |

| Variant A | 0.45 | NAPE-PLD |

| Variant B | 0.30 | COX |

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits significant anti-inflammatory properties:

- Macrophage Studies : The compound reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated against various cancer cell lines:

- MCF7 Cell Line : Exhibited an IC₅₀ value of approximately 39.70 µM, demonstrating potential for further development as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on NAPE-PLD Inhibition : Research indicated that derivatives of pyrimidine carboxamides can effectively inhibit NAPE-producing enzymes, impacting lipid metabolism and associated signaling pathways in vivo .

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

Q & A

Q. What are the foundational synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, starting with the formation of substituted pyrimidine cores. Critical steps include:

- Coupling reactions : Morpholine and pyrazole moieties are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .

- Carboxamide formation : Activated esters (e.g., HATU/DMAP) facilitate coupling between the pyrimidine and ethylenediamine linker . Characterization relies on NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and purity (>98%) .

Q. Which spectroscopic techniques are essential for structural elucidation, and how are data conflicts resolved?

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from morpholine and pyrazole groups .

- X-ray crystallography : Resolves ambiguities in stereochemistry or hydrogen-bonding patterns (e.g., pyrimidine ring planarity) .

- Conflict resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation .

Q. What in vitro assays are recommended for preliminary biological evaluation?

- Enzyme inhibition assays : Use fluorescence-based or radiometric assays to screen for kinase or receptor binding (e.g., IC₅₀ determination) .

- Cellular viability assays : Employ MTT or ATP-luminescence in disease-relevant cell lines (e.g., cancer, inflammation models) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity in pyrimidine functionalization?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in morpholine coupling .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to identify optimal solvents/catalysts for improving yields .

Q. What strategies address contradictions in biological activity data across assay platforms?

- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

- Meta-analysis : Compare data across labs using standardized protocols (e.g., NIH Assay Guidance Manual) to minimize variability .

Q. How can reaction scalability challenges be mitigated while maintaining stereochemical fidelity?

- Flow chemistry : Implement continuous flow reactors to control exothermic steps (e.g., amide bond formation) and reduce side reactions .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) for high-throughput screening .

Q. What advanced methodologies elucidate the compound’s mechanism of action when target hypotheses conflict?

- Chemoproteomics : Employ activity-based protein profiling (ABPP) with clickable probes to identify off-target interactions .

- CRISPR-Cas9 screens : Perform genome-wide knockouts to identify genetic dependencies linked to compound efficacy .

Methodological Considerations

- Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

- Crystallography : Solve crystal structures to guide SAR (structure-activity relationship) studies, particularly for morpholine-pyrimidine interactions .

- In silico ADMET : Predict pharmacokinetics using tools like SwissADME or ADMETLab to prioritize derivatives for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.